molecular formula C7H4INO2 B13649594 7-Iodobenzo[c]isoxazol-3(1H)-one

7-Iodobenzo[c]isoxazol-3(1H)-one

Cat. No.: B13649594
M. Wt: 261.02 g/mol
InChI Key: GQHUTBMATKLYKA-UHFFFAOYSA-N
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Description

7-Iodobenzo[c]isoxazol-3(1H)-one is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of an iodine atom at the 7th position of the benzo[c]isoxazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodobenzo[c]isoxazol-3(1H)-one typically involves the bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by condensation with thiourea in acetonitrile . This method is effective and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Iodobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazole ring.

    Substitution: The iodine atom at the 7th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups at the 7th position.

Scientific Research Applications

7-Iodobenzo[c]isoxazol-3(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Iodobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-Iodobenzo[d]isoxazol-3-amine
  • 4-Iodo-benzo[d]isoxazol-3-ylamine

Uniqueness

7-Iodobenzo[c]isoxazol-3(1H)-one is unique due to its specific structure and the presence of the iodine atom at the 7th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H4INO2

Molecular Weight

261.02 g/mol

IUPAC Name

7-iodo-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4INO2/c8-5-3-1-2-4-6(5)9-11-7(4)10/h1-3,9H

InChI Key

GQHUTBMATKLYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)NOC2=O

Origin of Product

United States

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